6-Fluorobenzo[d]isoxazol-3-ylamine and its derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. These compounds have been synthesized and characterized by various research groups, and their potential applications in treating different diseases have been explored through in vitro and in vivo studies. The unique structural features of these molecules allow for interactions with biological targets, leading to their antimicrobial, antiviral, antioxidant, and antiproliferative properties.
Synthesis Analysis
One-pot synthesis of phosphoramidates and phosphonates: This method involves reacting diethyl phosphorochloridate with various bioactive amines, including 6-Fluorobenzo[d]isoxazol-3-ylamine, to synthesize phosphoramidates and phosphonates in a single step [ [] ].
Multi-step synthesis from 4-fluoro-3-chloroaniline: This approach utilizes 4-fluoro-3-chloroaniline as a starting material. It involves a multi-step reaction sequence, including the formation of a benzothiazole ring, followed by modifications to introduce the desired substituents [ [] ].
Chemical Reactions Analysis
N-acylation: It can undergo N-acylation reactions with various acyl chlorides or acid anhydrides to yield the corresponding amide derivatives [ [], [] ].
Condensation reactions: The amine group can react with carbonyl compounds, such as aldehydes and ketones, to form imines or enamines. This reactivity is utilized in synthesizing more complex heterocyclic systems [ [], [], [] ].
Applications in Various Fields
Antiviral Applications
Derivatives of 6-Fluorobenzo[d]isoxazol-3-ylamine have been synthesized and evaluated for their antiviral properties. Compounds such as diethyl [(6-fluorobenzo[d]thiazol-2-ylamino)(phenyl)methyl]phosphonate have shown remarkable activities against TMV and PVY, outperforming standard antiviral drugs like Ribavirin in some cases1.
Antimicrobial Applications
The antimicrobial potential of these derivatives has been demonstrated through in vitro studies. A series of thiourea and urea derivatives have been synthesized, showing good antibacterial and antifungal activities when compared to standard drugs2. Phosphoramidate derivatives have also been reported to exhibit significant anti-bacterial and anti-fungal activities, with molecular docking studies supporting their potential as antimicrobial drug candidates3.
Antioxidant Applications
The antioxidant capacity of 6-Fluorobenzo[d]isoxazol-3-ylamine derivatives has been explored, with some compounds displaying good antioxidant activity through H2O2 and DPPH methods2. This suggests their potential use in conditions where oxidative stress plays a role in the pathogenesis.
Antiproliferative and Anticonvulsant Applications
Some derivatives have been evaluated for their antiproliferative activity against cancer cells, with structural characterization and Hirshfeld surface analysis providing insights into their interactions in the solid state7. Additionally, novel derivatives have been synthesized with anticonvulsant activities, showing promise as sodium channel blockers in the treatment of epilepsy8.
Potential as PET Tracers
The structural features of these derivatives make them suitable candidates for development as PET tracers, which could help in elucidating the functions of various biological targets, such as metabotropic glutamate receptor 1 (mGluR1) in humans9.
Compound Description: This class of compounds represents novel derivatives of 7-[3-[4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl]propoxy]-chromen-4-one. They are investigated for their potential use in the treatment of psychosis and schizophrenia. These derivatives exhibit inhibitory activity against D2, 5-HT2a, and H1 receptors, which are implicated in these mental health conditions. []
Relevance: These compounds share a core structure with 6-fluorobenzo[d]isoxazol-3-ylamine, featuring the 6-fluorobenzo[d]isoxazol-3-yl moiety. The variations within this series involve substitutions at specific positions on the chromen-4-one ring and the piperidine ring, allowing for the exploration of structure-activity relationships. []
Compound Description: This compound exists in multiple polymorphic forms and has been investigated for its potential use in the treatment of psychosis. []
Relevance: This compound incorporates the 6-fluorobenzo[d]isoxazol-3-yl moiety, directly linking it to 6-fluorobenzo[d]isoxazol-3-ylamine. The presence of additional heterocyclic rings, namely a dihydropyridine, tetrahydropyrido[1,2-a]pyrimidine-4-one, and an ethyl linker, suggests potential variations on the core structure of 6-fluorobenzo[d]isoxazol-3-ylamine for exploring different biological activities. [, ]
Compound Description: This compound is characterized by its crystal structure, which reveals a chair conformation for the piperidine ring and an equatorial position for the 6-fluorobenzo[d]isoxazol-3-yl substituent. The crystal structure also indicates the presence of intermolecular C—H⋯O interactions. []
Relevance: The presence of the 6-fluorobenzo[d]isoxazol-3-yl group directly relates this compound to 6-fluorobenzo[d]isoxazol-3-ylamine. The inclusion of a piperidine ring and a 2-ethoxybenzoyl moiety suggests potential modifications to the core structure of 6-fluorobenzo[d]isoxazol-3-ylamine, which could be valuable for exploring different physicochemical properties and biological activities. []
Compound Description: This series of compounds was synthesized and evaluated for anticonvulsant activity and sodium channel blocking activity. The most potent compound, (5-amino-3-phenyl-1, 2, 4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone, showed significant anticonvulsant effects in the maximal electroshock (MES) test with a favorable safety profile. []
Relevance: These compounds are structurally related to 6-fluorobenzo[d]isoxazol-3-ylamine by the presence of the 6-fluorobenzo[d]isoxazol-3-yl group. The inclusion of a pyrrolidine ring and a (5-amino-3-substituted-1,2,4-triazin-6-yl)methanone moiety suggests potential modifications to the core structure of 6-fluorobenzo[d]isoxazol-3-ylamine for influencing its pharmacological properties. []
Compound Description: This compound, 17m, displays promising antipsychotic potential due to its high affinity for dopamine D2 and D3 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors. Additionally, it exhibits low affinity for 5-HT2C and H1 receptors, potentially reducing the risk of metabolic side effects. Preclinical studies indicate that 17m inhibits apomorphine-induced climbing behavior and MK-801-induced hyperactivity, suggesting antipsychotic-like effects. []
Relevance: 17m shares the 6-fluorobenzo[d]isoxazol-3-yl moiety with 6-fluorobenzo[d]isoxazol-3-ylamine, highlighting their structural relationship. The presence of a piperidine ring, a butoxy linker, and a substituted coumarin ring in 17m showcases modifications made to the core structure of 6-fluorobenzo[d]isoxazol-3-ylamine to achieve a specific pharmacological profile. []
Compound Description: These derivatives of N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide have been synthesized and evaluated for their antimicrobial activities. They show promising results, particularly against Methicillin-resistant Staphylococcus aureus (MRSA) and various fungal strains. Molecular docking studies suggest that these compounds interact with key antimicrobial targets. []
Relevance: This class of compounds incorporates the 6-fluorobenzo[d]isoxazol-3-yl moiety, similar to 6-fluorobenzo[d]isoxazol-3-ylamine. The structural variations lie in the substitutions on the benzothiazole ring and the length of the linker between the piperidine and the acetamide group, highlighting potential avenues for modifying the properties and activities of 6-fluorobenzo[d]isoxazol-3-ylamine. []
Compound Description: Compound 6j demonstrates potential as a broad-spectrum antipsychotic agent due to its multi-receptor affinity profile. It exhibits high affinity for dopamine D2, D3, and serotonin 5-HT1A and 5-HT2A receptors, while also displaying low to moderate activity on 5-HT2C, α1, and H1 receptors, which could minimize certain side effects. In vivo behavioral studies suggest that 6j effectively alleviates schizophrenia-like symptoms without inducing catalepsy. []
Relevance: 6j and 6-fluorobenzo[d]isoxazol-3-ylamine share the 6-fluorobenzo[d]isoxazol-3-yl structural element. The presence of a piperidine ring, a butoxy linker, and a substituted chroman-4-one ring in 6j illustrates specific modifications to the core structure of 6-fluorobenzo[d]isoxazol-3-ylamine, designed to enhance its antipsychotic properties and improve its pharmacological profile. []
Compound Description: This compound, synthesized via a convenient one-pot method, displays promising antimicrobial activity, particularly against Pseudomonas aeruginosa and Trichoderma viride. This activity is attributed to the electron-withdrawing nature of the fluorine atom in the molecule. []
Relevance: This compound directly incorporates the 6-fluorobenzo[d]isoxazol-3-yl moiety present in 6-fluorobenzo[d]isoxazol-3-ylamine. The addition of a piperidine ring and a diethylphosphonate group highlights potential modifications to the core structure of 6-fluorobenzo[d]isoxazol-3-ylamine that could lead to different pharmacological applications. []
Compound Description: Compound 5 shows potential as a multi-receptor atypical antipsychotic due to its high affinity for dopamine D2, D3, and serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors. It exhibits low affinity for the H1 receptor, potentially reducing the risk of metabolic side effects. In behavioral models, compound 5 inhibits apomorphine-induced climbing behavior and MK-801-induced hyperactivity, suggesting antipsychotic-like effects, surpassing the potency of clozapine in some tests. []
Relevance: Compound 5 and 6-fluorobenzo[d]isoxazol-3-ylamine share the common 6-fluorobenzo[d]isoxazol-3-yl structural feature. The incorporation of two piperidine rings, a butyl linker, and a 4-chlorophenyl substituted piperidine-2,6-dione group in compound 5 demonstrates strategic modifications to the core structure of 6-fluorobenzo[d]isoxazol-3-ylamine to achieve a distinct pharmacological profile with potential for treating psychosis. []
Compound Description: This group of compounds, synthesized through a simple and efficient method, are derivatives of chromeno[4,3-d]isoxazolo[5,4-b]pyridin-6-one. They have demonstrated some antiproliferative activity against cancer cells in vitro, signifying their potential for further investigation as anticancer agents. []
Relevance: While these compounds don't directly contain the 6-fluorobenzo[d]isoxazol-3-yl group, they belong to the same chemical class as 6-fluorobenzo[d]isoxazol-3-ylamine: benzisoxazoles. This shared chemical class suggests a structural relationship and potential for overlapping biological activities. The chromenopyridine structure in these derivatives showcases how structural variations within the benzisoxazole class can lead to different pharmacological activities, like the antiproliferative effects observed in these compounds compared to the potential antipsychotic activity of 6-fluorobenzo[d]isoxazol-3-ylamine derivatives. []
Mechanism of Action
The mechanism of action of 6-Fluorobenzo[d]isoxazol-3-ylamine derivatives varies depending on the type of biological activity they exhibit. For instance, some derivatives have shown to possess antiviral activities by inhibiting the replication of viruses such as tobacco mosaic virus (TMV) and potato virus Y (PVY)1. Antimicrobial activities have been observed in derivatives that target bacterial and fungal strains, with some compounds exhibiting promising anti-bacterial activity against pathogens like S. aureus and anti-fungal activity against A. niger3. The molecular docking studies suggest that these compounds bind effectively to bacterial proteins, which could be indicative of their mechanism of action34. Additionally, antiproliferative activities have been reported, which may involve interactions with cellular components that inhibit the growth of cancer cells7. The exact molecular targets and pathways, however, require further elucidation through detailed biochemical and pharmacological studies.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
The NF-κB/Rel family of transcription factors induce and coordinate the expression of pro-inflammatory genes including cytokines, chemokines, interferons, MHC proteins, growth factors, and cell adhesion molecules. Under resting conditions NF-κB dimers are retained in the cytoplasm by a member of the IKB family of inhibitory proteins. Upon activation by cytokines or other stimuli, IKK phosphorylates IKB, initiating a signaling cascade to activate gene transcription. CAY10657 is a thiophenecarboximide derivative proposed to inhibit IKK2. Currently, there are no published reports of its biological activity. However, inhibition of NF-κB activation is likely to be of broad utility in the treatment of inflammatory diseases and cancer.